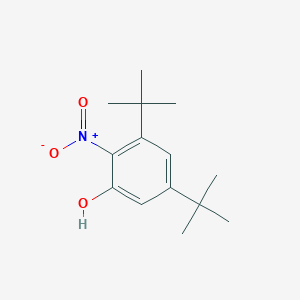

3,5-Ditert-butyl-2-nitrophenol

Beschreibung

3,5-Ditert-butyl-2-nitrophenol is a nitrophenol derivative characterized by two tert-butyl substituents at the 3- and 5-positions of the phenolic ring and a nitro group at the 2-position. This sterically hindered structure significantly influences its physicochemical properties, including solubility, thermal stability, and reactivity. The tert-butyl groups enhance lipophilicity, making it less polar than simpler nitrophenols like 2-nitrophenol or 4-nitrophenol. Its applications span organic synthesis, polymer stabilization, and as a precursor for photoactive compounds .

Eigenschaften

IUPAC Name |

3,5-ditert-butyl-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(15(17)18)11(16)8-9/h7-8,16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZHVNRCHYCYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356554 | |

| Record name | 3,5-ditert-butyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-67-8 | |

| Record name | 3,5-ditert-butyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3,5-Ditert-butyl-2-nitrophenol with analogous nitrophenol derivatives, including those referenced in the provided evidence (e.g., 4-nitrophenol sodium salt dihydrate and nitroanisoles).

Notes:

- *Data for 3,5-Ditert-butyl-2-nitrophenol is extrapolated from structurally similar compounds and literature on tert-butyl-substituted aromatics.

- The sodium salt of 4-nitrophenol exhibits ionic character, leading to exceptional thermal stability ($>$300°C) and water solubility due to its phenolate group .

Key Research Findings and Trends

Steric and Electronic Effects

- Steric Hindrance: The tert-butyl groups in 3,5-Ditert-butyl-2-nitrophenol reduce reactivity in electrophilic substitution reactions compared to unsubstituted nitrophenols. This contrasts with 2-nitroanisole, where the methoxy group activates the ring for ortho/para substitutions .

- Solubility: The tert-butyl substituents render 3,5-Ditert-butyl-2-nitrophenol highly lipophilic, limiting its water solubility. In contrast, 4-nitrophenol sodium salt dihydrate is water-soluble due to ionic interactions .

Thermal Stability

- 3,5-Ditert-butyl-2-nitrophenol decomposes near 130°C, whereas 4-nitrophenol sodium salt dihydrate remains stable above 300°C, highlighting the stabilizing effect of ionic bonds in the latter .

Spectroscopic Properties

- The nitro group in 3,5-Ditert-butyl-2-nitrophenol exhibits a strong absorption band at 320–340 nm (UV-Vis), similar to 2-nitroanisole. However, tert-butyl substituents cause bathochromic shifts due to electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.